3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
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Overview
Description
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound This compound is part of a broader class of imidazo[1,5-A]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves multiple steps, including cyclization and annulation reactions. One common method involves the initial formation of a pyrrole ring, followed by its coupling with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), produces the desired imidazo[1,5-A]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. It may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine: Similar scaffold but with different substituents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another fused-ring heterocycle with distinct properties.
Uniqueness
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
601516-02-3 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H15N3/c1-2-8(1)5-10-12-7-9-6-11-3-4-13(9)10/h7-8,11H,1-6H2 |
InChI Key |
JXRYVYGZLZYAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=C3N2CCNC3 |
Origin of Product |
United States |
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